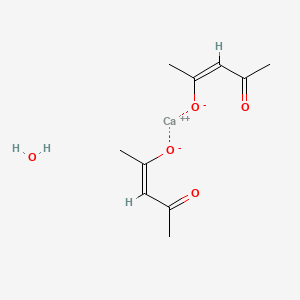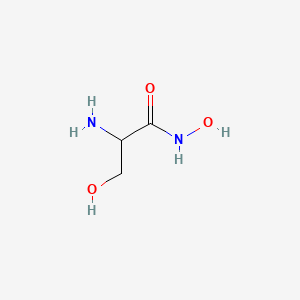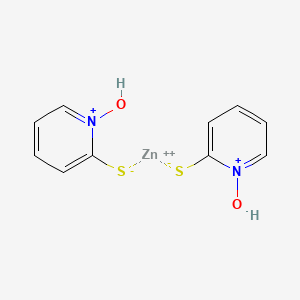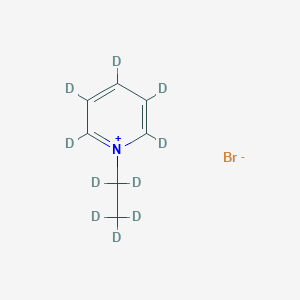
(Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadec-9-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadec-9-enoic acid” is a long-chain unsaturated fatty acid. Its chemical structure features a 16-carbon chain with a double bond at the ninth carbon position. The “Z” configuration indicates that the double bond has the same substituents on the same side of the carbon-carbon double bond.
Métodos De Preparación
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the hydrolysis of natural fats or oils containing oleic acid (cis-9-octadecenoic acid). The hydrolysis reaction yields the corresponding fatty acids, including hexadecenoic acid. The isotopic labeling with ^13C at the 16th carbon position can be achieved during the synthesis.
Industrial Production: Industrial production typically involves the extraction of hexadecenoic acid from plant oils (such as olive oil or sunflower oil) or animal fats. The extracted fatty acids undergo purification and isotopic labeling to obtain the desired compound.
Análisis De Reacciones Químicas
Reactions:
Oxidation: Hexadecenoic acid can undergo oxidation reactions, leading to the formation of various oxidation products. Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reduction of the double bond converts hexadecenoic acid to hexadecanoic acid (palmitic acid). Hydrogenation using palladium on carbon (Pd/C) or other reducing agents achieves this transformation.
Substitution: Substitution reactions can occur at the carboxylic acid functional group. For example, esterification with alcohols yields hexadecenoic acid esters.
Major Products: The major products depend on the specific reaction conditions. Oxidation produces carboxylic acid derivatives, while reduction leads to saturated fatty acids.
Aplicaciones Científicas De Investigación
Chemistry::
Lipid Metabolism: Hexadecenoic acid plays a crucial role in lipid metabolism and membrane structure.
Isotopic Labeling: Researchers use isotopically labeled hexadecenoic acid for metabolic studies and tracing lipid pathways.
Cell Membranes: Hexadecenoic acid contributes to cell membrane fluidity and function.
Anti-Inflammatory Properties: Some studies suggest that hexadecenoic acid may have anti-inflammatory effects.
Cosmetics: Hexadecenoic acid is used in cosmetic formulations due to its moisturizing properties.
Food Industry: It is an ingredient in food products and food additives.
Mecanismo De Acción
The exact mechanism of action remains an active area of research. hexadecenoic acid likely influences cellular processes through its incorporation into lipid bilayers and interactions with membrane proteins.
Comparación Con Compuestos Similares
Hexadecenoic acid shares similarities with other long-chain fatty acids, such as palmitoleic acid (cis-9-hexadecenoic acid) and oleic acid (cis-9-octadecenoic acid). its isotopic labeling at the 16th carbon position sets it apart.
Propiedades
Fórmula molecular |
C16H30O2 |
|---|---|
Peso molecular |
270.29 g/mol |
Nombre IUPAC |
(Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadec-9-enoic acid |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H,17,18)/b8-7-/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1 |
Clave InChI |
SECPZKHBENQXJG-TXLJUQNKSA-N |
SMILES isomérico |
[13CH3][13CH2][13CH2][13CH2][13CH2][13CH2]/[13CH]=[13CH]\[13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C](=O)O |
SMILES canónico |
CCCCCCC=CCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[(E)-(2-hydroxy-1,2-diphenylethylidene)amino]benzamide](/img/structure/B12059014.png)








